An In-depth Technical Guide to (2-Fluoropyridin-3-yl)methanamine: Chemical Properties and Structure
An In-depth Technical Guide to (2-Fluoropyridin-3-yl)methanamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (2-Fluoropyridin-3-yl)methanamine, a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring can significantly influence the molecule's physicochemical and pharmacological properties, making this compound a valuable building block for the development of novel therapeutics.
Core Chemical Properties
(2-Fluoropyridin-3-yl)methanamine is a versatile chemical intermediate. The free base and its more commonly handled hydrochloride salt exhibit distinct physical properties. The hydrochloride salt, in particular, is a white to off-white solid.[1]
Physicochemical Data
The key physicochemical properties of (2-Fluoropyridin-3-yl)methanamine and its hydrochloride salt are summarized in the table below. It is important to note that some physical properties, such as the boiling point, have been reported for the hydrochloride salt.
| Property | (2-Fluoropyridin-3-yl)methanamine (Free Base) | (2-Fluoropyridin-3-yl)methanamine hydrochloride |
| CAS Number | 859164-64-0 (for hydrochloride)[2][3] | 859164-64-0[2][3] |
| Molecular Formula | C₆H₇FN₂[4] | C₆H₈ClFN₂[2] |
| Molecular Weight | 126.13 g/mol [4] | 162.59 g/mol [2] |
| Boiling Point | Not available | 225.6°C at 760 mmHg[5] |
| Flash Point | Not available | 90.2°C[5] |
| Refractive Index | Not available | 1.525[5] |
| Appearance | Not available | White to off-white solid[1] |
| Storage | Not available | Inert atmosphere, Room Temperature[2] |
Structural Information
The structure of (2-Fluoropyridin-3-yl)methanamine consists of a pyridine ring substituted with a fluorine atom at the 2-position and an aminomethyl group at the 3-position. This specific substitution pattern is crucial for its chemical reactivity and potential biological activity.
Caption: Chemical structure of (2-Fluoropyridin-3-yl)methanamine.
Synthesis
The primary synthetic route to (2-Fluoropyridin-3-yl)methanamine involves the reduction of the corresponding nitrile, 2-fluoro-3-cyanopyridine. This precursor is a commercially available fluorinated nicotinonitrile building block used in the synthesis of various pharmaceutical ingredients.[6]
Experimental Protocol: Reduction of 2-Fluoro-3-cyanopyridine
While a specific detailed protocol for the synthesis of (2-Fluoropyridin-3-yl)methanamine was not found in the reviewed literature, a general and robust method for the reduction of nitriles to primary amines is the use of lithium aluminum hydride (LiAlH₄). The following is a representative experimental protocol based on standard laboratory procedures for LiAlH₄ reductions.
Materials:
-
2-Fluoro-3-cyanopyridine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
15% aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ in anhydrous diethyl ether.
-
Addition of Precursor: A solution of 2-fluoro-3-cyanopyridine in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure the complete reduction of the nitrile.
-
Workup (Fieser Method): The reaction is cooled in an ice bath. To quench the excess LiAlH₄, water is added dropwise, followed by the slow addition of 15% aqueous NaOH, and then another portion of water. This procedure is highly exothermic and requires careful execution.
-
Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The ethereal solution is then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure to yield the crude (2-Fluoropyridin-3-yl)methanamine. Further purification can be achieved by distillation or by conversion to its hydrochloride salt followed by recrystallization.
Caption: Synthetic workflow for the preparation of (2-Fluoropyridin-3-yl)methanamine.
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, with splitting patterns influenced by both the fluorine atom and the aminomethyl group. The aminomethyl protons would likely appear as a singlet or a broad singlet. The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum of (2-Fluoropyridin-3-yl)methanamine is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the CH₂ group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F stretching vibration typically appears in the 1000-1350 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations will be present in the 1400-1600 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum of (2-Fluoropyridin-3-yl)methanamine would show a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern would likely involve the loss of the amino group (NH₂) or the aminomethyl group (CH₂NH₂), as well as fragmentation of the pyridine ring.
Applications in Drug Discovery and Medicinal Chemistry
Pyridine and its derivatives are fundamental scaffolds in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[7] The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[8][9] While specific biological activities for (2-Fluoropyridin-3-yl)methanamine have not been extensively reported, its structural motifs are present in compounds with a range of therapeutic applications.
Pyridinemethanamine derivatives have been investigated for their potential as agonists at serotonin 5-HT1A receptors, suggesting applications in the treatment of depression and anxiety.[10] Furthermore, the broader class of pyridine derivatives has shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12] Given its structure, (2-Fluoropyridin-3-yl)methanamine serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic value.[13]
Caption: Relationship between structure and potential applications.
Safety Information
The hydrochloride salt of (2-Fluoropyridin-3-yl)methanamine is harmful if swallowed, in contact with skin, or if inhaled.[14] It is essential to handle this compound with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, in a well-ventilated area. In case of contact, it is advised to wash the affected area with plenty of soap and water.[14] The toxicological properties of this compound have not been fully investigated.[14]
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional chemical safety guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.
References
- 1. rsc.org [rsc.org]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. cphi-online.com [cphi-online.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Buy (6-Fluoropyridin-3-yl)methanamine | 205744-17-8 [smolecule.com]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
